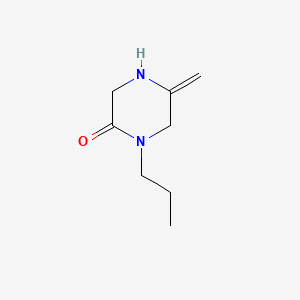

5-Methylidene-1-propylpiperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16350-43-9 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.213 |

IUPAC Name |

5-methylidene-1-propylpiperazin-2-one |

InChI |

InChI=1S/C8H14N2O/c1-3-4-10-6-7(2)9-5-8(10)11/h9H,2-6H2,1H3 |

InChI Key |

NWUFVBKVTQJHGL-UHFFFAOYSA-N |

SMILES |

CCCN1CC(=C)NCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylidene 1 Propylpiperazin 2 One and Its Precursors

Historical and Current Approaches to Piperazin-2-one (B30754) Ring Formation

The synthesis of the piperazin-2-one scaffold is a well-explored area of organic chemistry, driven by the prevalence of this motif in numerous natural products and pharmaceutical agents. bohrium.comacs.org Methodologies have evolved from classical multi-step sequences to more efficient one-pot and catalyzed reactions.

Cascade Double Nucleophilic Substitution Strategies

A highly efficient and modern approach to piperazinone synthesis involves a cascade reaction featuring a double nucleophilic substitution. thieme-connect.com Petkovic et al. developed a metal-promoted, one-pot process that allows for the formation of three new bonds to construct the piperazinone ring. thieme-connect.combohrium.com This strategy utilizes a chloro allenylamide, a primary amine, and an aryl iodide as building blocks. thieme-connect.com The reaction is typically promoted by a combination of silver (I) and palladium (II) catalysts. bohrium.com The process is valued for its ability to rapidly generate structural diversity, as different amines and aryl iodides can be employed to produce a library of substituted piperazinones. thieme-connect.com

The general mechanism is thought to begin with the displacement of the chloride from the allene (B1206475) by the primary amine, followed by oxidative addition of a Pd(0) catalyst to the aryl iodide and subsequent reaction steps to complete the cyclization. bohrium.com

Table 1: Optimized Conditions for Cascade Piperazinone Synthesis

| Parameter | Condition | Yield Impact | Source |

|---|---|---|---|

| Catalyst System | Pd(dba)₂/PPh₃ with AgNO₃ (0.5 equiv.) | Improved yields to 71-74% | thieme-connect.com |

| Base | Excess primary amine | Acts as both nucleophile and base | thieme-connect.com |

| Solvent | Not specified in abstract | - | thieme-connect.com |

| Temperature | 85-90 °C | - | thieme-connect.com |

This interactive table summarizes optimized conditions from a study on cascade double nucleophilic substitution for piperazinone synthesis. thieme-connect.com

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a fundamental and widely used strategy for the formation of lactams, including piperazin-2-ones. youtube.com This approach typically involves cyclizing a linear precursor that contains both an amine and an ester or carboxylic acid functionality, appropriately positioned to form the six-membered ring. The general mechanism involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by the elimination of a leaving group (such as water or an alcohol) to form the amide bond within the ring. youtube.comyoutube.com

A more advanced variant is the reductive radical cyclization of α-haloamides, which can be used to form various lactam ring sizes. nih.gov In this method, a radical is generated at the α-carbon, which then cyclizes onto a tethered alkene or other radical acceptor. Photoredox catalysis and photoenzymatic methods have emerged as powerful tools for these transformations, offering high selectivity and milder reaction conditions compared to traditional tin-based radical initiators. nih.gov An enzyme can pre-organize the substrate into a reactive conformation, favoring cyclization over competing side reactions like hydrodehalogenation. nih.gov

Reductive Amination and Palladium-Catalyzed Cyclization Approaches

Reductive amination is a cornerstone of amine synthesis and can be adapted for piperazinone formation. nih.gov For instance, the cyclization of an amino aldehyde with a primary amine followed by reduction, or the reaction of a diketone precursor with a diamine, can lead to the piperazine (B1678402) core, which can then be selectively oxidized to the piperazin-2-one. A review of FDA-approved drugs highlights reductive amination as a key method for creating N-alkyl derivatives of piperazine. nih.gov

Palladium catalysis has opened new avenues for the modular synthesis of highly substituted piperazines and piperazinones. acs.orgnih.gov One such method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. acs.org This process is notable for its mild reaction conditions, low catalyst loadings (as low as 1-3 mol%), and high degree of stereo- and regiochemical control, affording a wide range of complex nitrogen heterocycles in excellent yields. acs.org The reaction proceeds rapidly, in some cases reaching near-quantitative yield in just 10 minutes. acs.org

Targeted Introduction of the 5-Methylidene Moiety

To synthesize the target compound, 5-Methylidene-1-propylpiperazin-2-one, the exocyclic double bond at the C-5 position must be installed. This is typically achieved by converting the C-5 carbonyl of a piperazine-2,5-dione precursor into a methylidene group.

Olefination Reactions at the C-5 Position

The most direct method for introducing the C-5 methylidene group is through an olefination reaction on a suitable ketone precursor, such as 1-propylpiperazine-2,5-dione.

The Wittig reaction is a classic and reliable method for converting ketones into alkenes. mdpi.com It involves the reaction of the ketone with a phosphorus ylide, typically methyltriphenylphosphorane (Ph₃P=CH₂), which can be generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. Studies on the Wittig olefination of heterocyclic ketones have shown this to be an effective method for creating exocyclic double bonds. mdpi.com The stability of the resulting alkene can, however, be influenced by the electronic properties of the heterocyclic system. mdpi.com

Another powerful method is the Julia-Kocienski olefination , a modification of the original Julia olefination. organic-chemistry.org This reaction uses a heteroaromatic sulfone (like a benzothiazolyl sulfone) and a carbonyl compound to generate alkenes, often with high E-selectivity. organic-chemistry.org For a methylenation, a methyl sulfone derivative would be reacted with the C-5 ketone under basic conditions. This reaction is often performed under "Barbier-like conditions," where the base is added to a mixture of the sulfone and the ketone to minimize side reactions. organic-chemistry.org

Table 2: Comparison of Olefination Reactions for C=C Bond Formation

| Reaction | Key Reagent | Typical Substrate | Key Features | Source |

|---|---|---|---|---|

| Wittig Olefination | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Ketone or Aldehyde | Widely applicable; can be sensitive to sterics and electronics. | mdpi.com |

| Julia-Kocienski Olefination | Heteroaromatic Sulfone Anion | Ketone or Aldehyde | Often provides good stereoselectivity (E-alkenes); milder conditions possible. | organic-chemistry.org |

This interactive table compares key features of major olefination reactions applicable to the synthesis. mdpi.comorganic-chemistry.org

Strategies for Exocyclic Double Bond Formation

The formation of an exocyclic double bond involves creating a C=C bond where one of the carbon atoms is part of a ring system, and the other is not. researchgate.net These bonds are distinct from endocyclic double bonds, which are located entirely within the ring. The stability of exocyclic double bonds can be lower than their endocyclic isomers, as the latter can often benefit from greater substitution or participation in aromaticity/conjugation. researchgate.net

Strategies for forming these bonds, beyond direct olefination, include elimination reactions from C-5 substituted precursors. For example, a 5-hydroxymethyl-piperazin-2-one derivative could undergo acid-catalyzed dehydration to yield the desired 5-methylidene product. Another approach involves the condensation of a piperazine-2,5-dione with an aldehyde, a reaction that has been used to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which are structurally related compounds featuring an exocyclic double bond. chemrxiv.org

N-Propylation Methodologies for Piperazin-2-one Derivatives

The introduction of a propyl group at the N1 position of the piperazin-2-one scaffold is a crucial step in the synthesis of the target molecule. Several established methods can be employed for this transformation, primarily revolving around nucleophilic substitution and reductive amination techniques.

Nucleophilic Substitution on Alkyl Halides or Sulfonates

A widely utilized and direct approach for N-alkylation involves the reaction of a piperazin-2-one derivative with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) or a propyl sulfonate (e.g., propyl tosylate or mesylate). This reaction is a classic example of nucleophilic substitution, where the secondary amine nitrogen of the piperazin-2-one acts as the nucleophile, displacing the leaving group from the propylating agent.

To facilitate this reaction and to neutralize the acid generated, a base is typically required. Common bases for this purpose include inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) being frequently employed to ensure the solubility of the reactants and to promote the desired SN2 pathway.

Table 1: Representative Conditions for N-Propylation via Nucleophilic Substitution

| Propylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1-Bromopropane | K₂CO₃ | DMF | 60-80 | 75-90 |

| 1-Iodopropane | Cs₂CO₃ | MeCN | Reflux | 80-95 |

| Propyl tosylate | DIPEA | CH₂Cl₂ | Room Temp - 40 | 70-85 |

Note: Yields are illustrative and can vary based on the specific piperazin-2-one substrate and precise reaction conditions.

A key challenge in the N-alkylation of piperazin-2-one is the potential for dialkylation, leading to the formation of a quaternary ammonium (B1175870) salt at the N4 position, especially if it is unprotected. To achieve mono-propylation at the desired N1 position, it is often necessary to employ a protecting group at the N4 position, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group. This strategy ensures regioselective alkylation at the N1 nitrogen. The protecting group can then be removed in a subsequent step.

Reductive Alkylation Techniques

Reductive amination offers an alternative and often milder route to N-propylation. This two-step, one-pot process involves the initial reaction of the piperazin-2-one with propanal to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to the desired N-propyl derivative.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly effective and mild choice, often used in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, typically in protic solvents like methanol (B129727) or ethanol.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | Key Features |

| Sodium triacetoxyborohydride | DCM, DCE | Mild, selective, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride | MeOH, EtOH | Effective but toxic cyanide byproduct. |

| Hydrogen (H₂) with Catalyst | MeOH, EtOH | Catalytic hydrogenation (e.g., with Pd/C) is a clean method but may require specialized equipment. |

Reductive amination can be advantageous as it often proceeds under milder conditions and can minimize the risk of over-alkylation compared to nucleophilic substitution methods.

Optimization of Reaction Conditions and Isolation Procedures

Achieving high yields and purity of this compound necessitates careful optimization of the reaction parameters for both the N-propylation and the subsequent olefination steps.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of N-alkylation reactions. For nucleophilic substitution, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react. The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as elimination or decomposition. Therefore, careful temperature control is essential to balance reaction speed and selectivity. For reductive amination, the choice of solvent is often dictated by the reducing agent used.

Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

In recent years, transition metal-catalyzed N-alkylation reactions have emerged as powerful alternatives to traditional methods. Palladium-catalyzed reactions, for instance, have shown promise for the N-alkylation of amides and lactams. wikipedia.org These methods often employ a palladium precursor in combination with a specific ligand, which plays a crucial role in the catalytic cycle and can influence both the yield and selectivity of the reaction. The design of ligands with appropriate steric and electronic properties is an active area of research aimed at developing more efficient and versatile catalytic systems for N-alkylation. While not yet specifically reported for 1-propylpiperazin-2-one, the application of such catalytic systems could offer advantages in terms of milder reaction conditions and broader substrate scope.

Stereoselective Synthesis of Chiral this compound Isomers

The presence of a stereocenter at the C5 position in certain precursors to this compound opens the door to the synthesis of chiral isomers. The development of stereoselective methods to control the configuration of this center is of significant interest.

One potential strategy involves the use of a chiral auxiliary attached to the piperazin-2-one scaffold. This auxiliary can direct the approach of reagents in subsequent reactions, leading to the formation of one enantiomer in excess. After the desired stereochemistry is established, the auxiliary can be removed.

Alternatively, asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands, can be employed to enantioselectively create the stereocenter. For example, asymmetric hydrogenation of a suitable unsaturated precursor could establish the chirality at C5 before the introduction of the methylidene group. While the direct stereoselective synthesis of this compound has not been extensively documented, the principles of asymmetric synthesis applied to related heterocyclic systems provide a strong foundation for future research in this area.

Asymmetric Catalytic Approaches to Piperazin-2-ones

The generation of chiral piperazin-2-ones through asymmetric catalysis represents a significant advancement over classical resolution techniques. rsc.org Catalytic methods offer a more efficient and atom-economical route to enantiomerically enriched products.

One prominent strategy is the asymmetric hydrogenation of unsaturated precursors. A palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with high yields and excellent enantioselectivities (up to 90% ee). dicp.ac.cnrsc.orgrsc.org This reaction proceeds under high pressure (1000 psi H₂) at elevated temperatures (80 °C) and involves a dynamic kinetic resolution process. dicp.ac.cn The versatility of this method is demonstrated by its tolerance for a variety of substituents on the pyrazin-2-ol core, including electron-donating and electron-withdrawing groups. dicp.ac.cn

Another powerful approach involves the asymmetric allylic alkylation of piperazin-2-one enolates. Stoltz and coworkers reported a palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. rsc.org Additionally, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones provides an alternative route to access these chiral heterocycles with good stereoselectivity. acs.org

Organocatalysis has also emerged as a viable tool. A one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to yield 3-aryl/alkyl piperazin-2-ones. nih.govresearchgate.net This process utilizes a quinine-derived urea (B33335) as a stereoselective organocatalyst for two of the three steps, achieving enantiomeric excesses up to 99% for certain products. nih.govresearchgate.net

| Method | Catalyst System | Precursor | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium / Chiral Ligand | Pyrazin-2-ol | Dynamic kinetic resolution; High pressure | 84–90% | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | N-protected piperazin-2-one | Forms α-tertiary stereocenters | High | rsc.org |

| One-Pot DROC | Quinine-derived Urea (Organocatalyst) | Aldehydes, (phenylsulfonyl)acetonitrile | Telescoped catalytic synthesis | Up to 96-99% | acs.orgnih.gov |

| Asymmetric Hydrogenation | Iridium / Chiral Ligand | Unsaturated piperazin-2-one | Versatile for different stereocenters | Good to high | acs.org |

Chiral Auxiliary and Chiral Ligand Strategies

To control stereochemistry during synthesis, strategies employing chiral auxiliaries and chiral ligands are fundamental. These methods guide the formation of the desired enantiomer of the piperazin-2-one core.

Chiral Auxiliary Strategies often rely on the "chiral pool," using readily available, enantiopure starting materials like amino acids. rsc.org For instance, enantiomeric piperazin-2-one derivatives have been synthesized using (S)- or (R)-alanine and phenylalanine as starting materials. nih.gov Another documented approach involves using (R)-(−)-phenylglycinol as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine, which proceeds through a protected 2-oxopiperazine intermediate. rsc.org This method involves condensing the chiral auxiliary with an amino acid derivative, followed by a series of transformations to construct and subsequently cleave the auxiliary to yield the chiral product. rsc.org

Chiral Ligand Strategies are integral to the asymmetric catalytic methods discussed previously. The ligand coordinates to a transition metal, creating a chiral environment that biases the reaction pathway toward one enantiomer. A variety of chiral ligands have been successfully employed in piperazinone synthesis.

Palladium Catalysis: In the asymmetric hydrogenation of pyrazin-2-ols, various chiral phosphine (B1218219) ligands are screened to optimize enantioselectivity. dicp.ac.cn For the tandem allylic substitution to form vinylpiperazines, 2-(phosphinophenyl)pyridine has been used as an effective chiral ligand. rsc.org

Manganese Catalysis: Earth-abundant manganese catalysts have been paired with chiral P,N,N-ligands for the formal asymmetric hydroamination of allylic alcohols to produce chiral γ-amino alcohols, which are precursors to piperazine structures. acs.orgacs.org Sterically hindered chiral ferrocenyl P,N,N-ligands have demonstrated outstanding efficiency in related asymmetric hydrogenations. acs.orgacs.org

Ruthenium Catalysis: Chiral P,N,N-ligands have also been applied in Ru-catalyzed asymmetric hydrogenation of ketones, a foundational reaction type that can be adapted for heterocyclic precursors. acs.org

| Metal Catalyst | Ligand Type | Reaction Type | Substrate Class | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Manganese (Mn) | Chiral Ferrocenyl P,N,N-Ligand | Asymmetric Hydroamination | Allylic Alcohols | Up to 96% | acs.orgacs.org |

| Palladium (Pd) | (Pyridyl)phosphine Ligand | Tandem Allylic Substitution | 1,4-bis(isopropoxycarbonyloxy)-2-butene | 86% | rsc.org |

| Ruthenium (Ru) | Chiral P,N,N-Ligand | Asymmetric Hydrogenation | Ketones | Up to 90% | acs.org |

| Iridium (Ir) | Chiral Ferrocenyl P,N,N-Ligand | Asymmetric Hydrogenation | Ketones | Excellent | acs.org |

Flow Chemistry and Automated Synthesis Applications for Piperazinone Systems

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages, including improved safety, enhanced reaction control, and greater efficiency and scalability. mdpi.comnih.gov These enabling technologies are becoming increasingly vital in the synthesis of pharmaceutical intermediates like piperazinones. beilstein-journals.orgtechnologynetworks.com

A machine-assisted, multi-step flow preparation of piperazine-2-carboxamide, a structurally related analogue, has been successfully demonstrated. beilstein-journals.orgresearchgate.net This process integrates multiple steps seamlessly:

Continuous Hydration: A solution of pyrazine-2-carbonitrile is passed through a heated column containing a heterogeneous catalyst (hydrous zirconia) to facilitate hydration to the amide. researchgate.net

Continuous Hydrogenation: The output from the first step is then directly fed into an H-Cube® reactor for the hydrogenation of the pyrazine (B50134) ring to the corresponding piperazine. researchgate.net

This entire automated sequence can be controlled by open-source software running on a simple computer like a Raspberry Pi®, showcasing the accessibility of laboratory automation. beilstein-journals.orgtechnologynetworks.com The ability to integrate and control devices from different manufacturers is a key advantage of this approach. technologynetworks.com

Flow chemistry has also been utilized to improve reactions that are problematic in batch mode. For example, a photoredox-catalyzed decarboxylative annulation to produce 2-substituted piperazines was successfully performed in both batch and continuous flow modes. organic-chemistry.org Similarly, a transition-metal-free synthesis of a piperazine-containing drug was optimized for flow chemistry by replacing a heterogeneous base with a soluble one (DBU), thereby preventing the clogging that occurred in batch reactions. mdpi.commdpi.com The significant reduction in reaction time is a primary benefit of flow systems over batch methods. mdpi.com

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 9 hours | 16 minutes | mdpi.com |

| Yield | ~85% | 80-85% | mdpi.com |

| Key Advantage of Flow | Drastic reduction in reaction time with comparable yield. | mdpi.com |

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperazin-2-one |

| Pyrazin-2-ol |

| Palladium |

| Iridium |

| Ruthenium |

| Manganese |

| Quinine |

| (Phenylsulfonyl)acetonitrile |

| (R)-(−)-Phenylglycinol |

| (S)-Alanine |

| (R)-Alanine |

| Phenylalanine |

| 2-(Phosphinophenyl)pyridine |

| P,N,N-Ligands |

| Piperazine-2-carboxamide |

| Pyrazine-2-carbonitrile |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

Theoretical and Computational Investigations of 5 Methylidene 1 Propylpiperazin 2 One

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. researchgate.net For 5-Methylidene-1-propylpiperazin-2-one, these methods can provide detailed insights into its electronic structure, conformational preferences, and the subtle intramolecular forces that govern its three-dimensional shape.

Electronic Structure Analysis (e.g., HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be primarily localized over the π-system of the exocyclic methylidene group and the adjacent nitrogen atom, which constitutes an enamine-like moiety. The LUMO is anticipated to be distributed across the α,β-unsaturated carbonyl system, including the C=O and C=C bonds. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Indicates electron-donating capability, potential for electrophilic attack. |

| ELUMO | -1.80 | Indicates electron-accepting capability, potential for nucleophilic attack. |

| Energy Gap (ΔE) | 4.45 | Suggests moderate kinetic stability and chemical reactivity. |

Note: Values are hypothetical, based on typical DFT (B3LYP/6-31G(d,p)) calculations for similar heterocyclic systems.

Conformational Analysis of the Piperazin-2-one (B30754) Ring and Propyl Side Chain

The three-dimensional structure of a molecule is critical to its function. The piperazin-2-one ring is non-planar and can adopt several low-energy conformations, such as twist-boat or sofa forms. The presence of the sp²-hybridized carbon at the 5-position flattens a portion of the ring. The conformational landscape is further complicated by the rotation of the N-propyl side chain. nih.gov

Computational studies on similar 2-substituted piperazines have shown that substituents often prefer an axial orientation to minimize steric clashes. nih.gov For this compound, different rotamers of the propyl group relative to the ring would result in distinct conformers with varying energies. The most stable conformer would be one that minimizes steric repulsion between the propyl group and the rest of the molecule, particularly the carbonyl oxygen and the methylidene group.

Table 2: Relative Energies of Hypothetical Conformers

| Conformer | Propyl Chain Orientation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conf-1 | Anti-periplanar to C6 | 0.00 | Most Stable |

| Conf-2 | Syn-periplanar to C6 | +2.5 | Less Stable |

| Conf-3 | Gauche | +1.2 | Moderately Stable |

Note: Data is illustrative, representing plausible energy differences from conformational searches.

Intramolecular Interactions and Hydrogen Bonding

The stability of different conformers is influenced by subtle intramolecular interactions. While lacking strong hydrogen bond donors, this compound may exhibit weak C-H···O hydrogen bonds between the hydrogens of the propyl chain or the ring and the carbonyl oxygen. These interactions, although individually weak, can collectively contribute to the stability of a particular conformation. Furthermore, dispersion forces and dipole-dipole interactions play a significant role in defining the conformational preferences. nih.gov Advanced computational methods can map these interactions, revealing, for instance, stabilizing contacts between specific atoms that are closer than the sum of their van der Waals radii.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides a powerful lens for predicting how a molecule will react. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize the high-energy transition states, and calculate the activation barriers that control the reaction rate. acs.org

Computational Elucidation of Cyclization Pathways

The methylidene group in this compound is a reactive handle that could participate in various cyclization reactions to form more complex fused-ring systems. For example, it could act as a dienophile in an intramolecular Diels-Alder reaction if a suitable diene were present elsewhere in the molecule, or it could be involved in radical-mediated cyclizations.

Theoretical modeling can elucidate these potential pathways. By calculating the geometries and energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of a proposed cyclization can be assessed. This predictive power is invaluable for designing synthetic routes to novel polycyclic heterocyclic structures. nih.gov

Reactivity Predictions for the Methylidene Group

The exocyclic C=C double bond is the most prominent reactive site in the molecule. Its electronic nature, as part of an enamine-like system, suggests that the terminal CH₂ group is nucleophilic. Computational analyses like Molecular Electrostatic Potential (MEP) mapping and Fukui function calculations can quantify this reactivity. researchgate.netresearchgate.net

An MEP map would visually show regions of negative potential (in red) around the terminal methylene (B1212753) carbon, indicating its susceptibility to attack by electrophiles. Conversely, regions of positive potential (in blue) would highlight electrophilic sites. Fukui functions provide a more quantitative measure, predicting the most reactive sites for nucleophilic, electrophilic, and radical attacks. The reactivity of such active methylene compounds is a well-established area for forming new C-C bonds. researchgate.net

Table 3: Hypothetical Fukui Indices for Reactivity Prediction

| Atom | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack | Description |

|---|---|---|---|

| C (methylidene) | 0.35 | 0.10 | Primary site for electrophilic attack. |

| N1 | 0.12 | 0.08 | Minor site for electrophilic attack. |

| C2 (carbonyl) | 0.05 | 0.28 | Primary site for nucleophilic attack. |

Note: Higher values indicate greater reactivity for the specified type of attack. Data is hypothetical.

Molecular Dynamics Simulations for Dynamic Behavior

Based on studies of other piperazine-containing systems, the piperazine (B1678402) ring is known to exist predominantly in a chair conformation. nih.govresearchgate.net However, the presence of the sp²-hybridized carbon of the methylidene group at the C5 position would introduce a degree of flattening to the ring in that region. MD simulations would likely reveal the accessible conformational space, including the potential for ring puckering and the rotational freedom of the N-propyl group.

The simulations would be conducted by placing the molecule in a solvent box, typically water, to mimic physiological or experimental conditions. The trajectory of each atom would be calculated over time by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular forces. nih.govresearchgate.net Analysis of these trajectories would provide information on:

Conformational Stability: The persistence of the primary chair-like conformation and the energy barriers associated with any conformational changes.

Solvent Accessibility: How water molecules arrange around the hydrophobic propyl and methylidene groups versus the more polar amide and amine functionalities.

Hydrogen Bonding: The dynamics of hydrogen bond formation between the amide proton, the secondary amine proton, and surrounding water molecules.

A hypothetical MD simulation of this compound would likely show significant flexibility in the N-propyl chain, while the piperazin-2-one core would maintain a more constrained, albeit dynamic, structure. The methylidene group would influence the local electronic environment and steric interactions, which could be critical for its potential interactions with biological targets.

Prediction of Spectroscopic Parameters via DFT (Density Functional Theory) Calculations

Density Functional Theory (DFT) has become an indispensable tool for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov By calculating the electronic structure of a molecule, DFT methods can provide theoretical spectra that are often in excellent agreement with experimental results.

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to predict its key spectroscopic features. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical environment of each proton and carbon atom determines its NMR chemical shift. DFT calculations can predict these shifts with a high degree of accuracy.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Piperazin-2-one Ring | |||

| N1-CH₂ (propyl) | ~3.2 - 3.5 | ~45 - 50 | Influenced by the adjacent nitrogen and amide group. |

| C2=O | - | ~165 - 170 | Typical chemical shift for a lactam carbonyl carbon. |

| N4-H | ~7.0 - 8.0 | - | Broad signal, position dependent on solvent and concentration. |

| C3-H₂ | ~3.0 - 3.4 | ~40 - 45 | Adjacent to the amide carbonyl and secondary amine. |

| C5=CH₂ | ~4.5 - 5.5 | ~100 - 110 (CH₂) | The exocyclic double bond significantly shifts these signals. |

| C5=CH₂ | - | ~140 - 150 (C) | Quaternary carbon of the double bond. |

| C6-H₂ | ~3.3 - 3.7 | ~50 - 55 | Adjacent to the methylidene group and N1. |

| N-Propyl Group | |||

| N-CH₂-CH₂-CH₃ | ~1.5 - 1.8 | ~20 - 25 | Methylene group adjacent to the terminal methyl. |

| N-CH₂-CH₂-CH₃ | ~0.8 - 1.0 | ~10 - 15 | Terminal methyl group. |

Predicted IR Vibrational Frequencies: IR spectroscopy identifies the vibrational modes of a molecule, which are characteristic of its functional groups. DFT calculations can predict these frequencies.

Interactive Data Table: Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | ~3300 - 3400 | Secondary Amine (N4-H) |

| C-H Stretch (sp³) | ~2850 - 3000 | Propyl and Piperazine CH₂ |

| C=O Stretch | ~1650 - 1680 | Amide (Lactam) |

| C=C Stretch | ~1630 - 1650 | Methylidene Group |

| N-H Bend | ~1550 - 1600 | Secondary Amine |

| C-N Stretch | ~1100 - 1250 | Amine and Amide |

These predicted spectra serve as a valuable reference for the identification and characterization of this compound should it be synthesized.

Computational Design Principles for Structural Analogues and Derivatives

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.netacs.org Computational design principles can be applied to this compound to generate structural analogues with potentially enhanced or modified properties. These designs often focus on modulating physicochemical properties like solubility, lipophilicity, and metabolic stability, as well as improving target affinity and selectivity.

Strategies for Analogue Design:

Modification of the N-Propyl Group: The propyl group can be replaced with other alkyl or aryl groups to explore different steric and electronic interactions. For instance, introducing a phenyl ring could facilitate pi-stacking interactions with a biological target. nih.gov Adding polar functional groups to the chain, such as a hydroxyl or a carboxylic acid, could improve aqueous solubility.

Substitution on the Methylidene Group: The exocyclic double bond is a key feature that can be modified. For example, replacing the hydrogens with other substituents could alter the molecule's shape and electronic properties. Alternatively, the double bond could be reduced to a methyl group, or oxidized to form a spiro-epoxide, leading to significant changes in reactivity and stereochemistry.

Derivatization at the N4 Position: The secondary amine at the N4 position is a prime site for modification. Acylation, alkylation, or sulfonylation at this position can introduce a wide variety of functional groups, significantly altering the compound's properties. This is a common strategy in the development of piperazine-based drugs. nih.gov

Bioisosteric Replacement: The piperazin-2-one ring itself can be replaced with bioisosteres—structurally different but functionally similar groups. For example, a morpholin-2-one (B1368128) or a piperidin-2-one could be considered to investigate the importance of the nitrogen atom at the N4 position. researchgate.netacs.org

Reactivity and Mechanistic Studies of 5 Methylidene 1 Propylpiperazin 2 One

Electrophilic and Nucleophilic Reactions of the Exocyclic Methylidene Group.

Research into the reactivity of the exocyclic methylidene group of 5-Methylidene-1-propylpiperazin-2-one, which would be anticipated to be a key site for chemical transformations, has not been reported. The electron-rich double bond would be expected to participate in a variety of addition reactions.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions).

No studies documenting the participation of this compound in cycloaddition reactions, including 1,3-dipolar cycloadditions, have been found. Such reactions are common for compounds with exocyclic double bonds and would be a valuable area for future research to create more complex heterocyclic systems.

Electrophilic Additions to the Double Bond.

Specific examples of electrophilic additions to the double bond of this compound are not described in the current body of scientific literature. Investigations into reactions such as halogenation, hydrohalogenation, or hydration would provide fundamental insights into the compound's reactivity.

Reactivity at the Piperazin-2-one (B30754) Lactam Moiety.

The reactivity of the lactam moiety within the piperazin-2-one ring system of this specific compound remains unexplored in published research. This functional group is a critical component of the molecule's core structure and would be expected to undergo various transformations.

Ring-Opening and Ring-Closing Reactions.

There is no available data on the conditions or mechanisms for the ring-opening or ring-closing reactions of this compound. Such studies would be crucial for understanding the stability of the piperazin-2-one ring and for its potential use in the synthesis of other nitrogen-containing compounds.

Transformations Involving the N-Propyl Substituent.

No studies have been published detailing chemical transformations involving the N-propyl substituent of this compound. Understanding the reactivity of this group is necessary for a complete chemical profile of the molecule.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Methylidene 1 Propylpiperazin 2 One

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral).

Further research and publication by synthetic and analytical chemists would be required to generate the data necessary to fulfill the detailed article structure as requested.

Synthesis and Characterization of Derivatives and Analogues of 5 Methylidene 1 Propylpiperazin 2 One

Rational Design and Synthesis of Piperazinone Analogues with Varied Substitution Patterns

The rational design of analogues of 5-methylidene-1-propylpiperazin-2-one is primarily guided by the objective of exploring the structure-activity relationships (SAR) associated with this scaffold. The design strategy often involves bioisosteric replacement and substituent modulation to fine-tune the physicochemical and pharmacological properties of the parent molecule. nih.gov

A common approach involves the modification of the N-substituent at the 1-position and the exocyclic methylene (B1212753) group at the 5-position. For instance, replacing the propyl group with other alkyl, aryl, or heteroaryl moieties can significantly influence the compound's lipophilicity, solubility, and potential interactions with biological targets. Similarly, the methylidene group can be replaced with other functionalities to alter reactivity and conformational flexibility.

The synthesis of these rationally designed analogues typically follows a multi-step sequence. A general synthetic route to substituted piperazin-2-ones involves the cyclization of appropriate N-substituted amino acid derivatives with α,β-unsaturated esters or amides. For the synthesis of 5-substituted piperazin-2-ones, a key intermediate is often a suitably protected piperazin-2-one (B30754) with a ketone at the 5-position, which can then be converted to the desired methylidene or other substituted derivatives via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction.

A representative synthetic scheme for generating piperazinone analogues with varied substitution patterns is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-alkylation | 1-Boc-piperazin-2-one, Propyl iodide, K2CO3, Acetone (B3395972) | 1-Propyl-4-Boc-piperazin-2-one |

| 2 | Oxidation | 1-Propyl-4-Boc-piperazin-2-one, RuCl3, H5IO6, CCl4/CH3CN/H2O | 1-Propyl-4-Boc-piperazin-2,5-dione |

| 3 | Olefination | 1-Propyl-4-Boc-piperazin-2,5-dione, Ph3PCH2Br, n-BuLi, THF | 5-Methylidene-1-propyl-4-Boc-piperazin-2-one |

| 4 | Deprotection | 5-Methylidene-1-propyl-4-Boc-piperazin-2-one, TFA, CH2Cl2 | This compound |

This synthetic strategy allows for the introduction of diversity at various positions of the piperazinone core, enabling the generation of a library of analogues for further investigation.

Methodologies for Structural Diversification of the Methylidene and Propyl Moieties

The structural diversification of the methylidene and propyl moieties of this compound is crucial for a comprehensive exploration of its chemical space.

Diversification of the Methylidene Moiety:

The exocyclic double bond of the methylidene group serves as a versatile handle for a range of chemical transformations.

Hydrogenation: Catalytic hydrogenation of the methylidene group can yield the corresponding 5-methylpiperazin-2-one (B2805226) derivative. This transformation can be achieved using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The stereochemistry of the newly formed chiral center at the 5-position can be influenced by the choice of catalyst and reaction conditions. csu.edu.auchemrxiv.org

Addition Reactions: The electron-deficient nature of the double bond, conjugated to the amide carbonyl, makes it susceptible to Michael addition reactions. This allows for the introduction of a wide array of substituents at the 5-position by reacting with various nucleophiles such as amines, thiols, and carbanions.

Cycloaddition Reactions: The methylidene group can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to construct more complex fused or spirocyclic ring systems.

Diversification of the Propyl Moiety:

The N-propyl group can be varied by starting with different primary amines during the initial stages of the synthesis. For instance, reductive amination of a suitable aldehyde with a piperazinone precursor can be employed to introduce a variety of alkyl and arylalkyl groups at the N1 position. nih.gov

| Starting Amine | Resulting N1-Substituent |

| Propylamine | Propyl |

| Benzylamine | Benzyl (B1604629) |

| Cyclohexylmethylamine | Cyclohexylmethyl |

| 2-Phenylethylamine | 2-Phenylethyl |

Furthermore, if the N-substituent contains a functional group, such as a terminal alkyne or azide, it can be further elaborated using click chemistry, providing a powerful tool for late-stage diversification. beilstein-journals.org

Advanced Characterization of Novel Derivatives using Spectroscopic and Computational Methods

The unambiguous structural elucidation of newly synthesized derivatives of this compound is accomplished through a combination of advanced spectroscopic techniques. nih.govtandfonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compounds, which is used to confirm their elemental composition. preprints.org Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns of the molecules, which can provide valuable structural information and aid in the identification of specific substructures. tandfonline.compreprints.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide carbonyl (C=O) and the exocyclic double bond (C=C). UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be correlated with its electronic structure.

Computational Methods:

In conjunction with experimental data, computational methods are increasingly used to predict and understand the properties of novel derivatives. Density Functional Theory (DFT) calculations are employed to optimize the geometries of the molecules and to calculate various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These calculated values can then be compared with the experimental data to validate the proposed structures.

Comparative Theoretical Studies on Electronic and Conformational Properties of Analogues

Theoretical studies play a vital role in understanding the electronic and conformational landscapes of the synthesized analogues, providing insights that can guide further design efforts.

Conformational Analysis:

The piperazin-2-one ring can adopt different conformations, such as chair, boat, or twist-boat. The preferred conformation is influenced by the nature and position of the substituents. Computational methods, such as molecular mechanics and DFT, are used to perform conformational searches and to determine the relative energies of the different conformers. nih.gov For example, the introduction of bulky substituents at the N1 or C5 positions can significantly alter the conformational equilibrium of the piperazinone ring.

Electronic Properties:

The electronic properties of the analogues, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are investigated using computational quantum chemistry methods. nih.gov These properties are crucial for understanding the reactivity of the molecules and their potential to engage in intermolecular interactions.

The following table summarizes the calculated electronic properties for a series of hypothetical analogues of this compound with varying N1-substituents:

| N1-Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Propyl | -6.54 | -1.23 | 5.31 |

| Benzyl | -6.32 | -1.55 | 4.77 |

| 4-Methoxybenzyl | -6.11 | -1.51 | 4.60 |

| 4-Nitrobenzyl | -6.89 | -2.12 | 4.77 |

These theoretical studies demonstrate how the electronic nature of the N1-substituent can modulate the electronic properties of the piperazinone scaffold. An electron-donating group like methoxy (B1213986) increases the HOMO energy, while an electron-withdrawing group like nitro lowers both the HOMO and LUMO energies. These insights are invaluable for the rational design of new analogues with tailored electronic properties for specific applications.

Emerging Research Directions and Future Perspectives in 5 Methylidene 1 Propylpiperazin 2 One Chemistry

Integration with Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. youtube.com The unique structural features of 5-Methylidene-1-propylpiperazin-2-one make it an intriguing candidate for integration into supramolecular assemblies.

The piperazinone core contains hydrogen bond donors (N-H) and acceptors (C=O), which can facilitate self-assembly or recognition of complementary molecules through hydrogen bonding. youtube.com The N-propyl group introduces a hydrophobic domain, which could drive aggregation in aqueous media or participate in van der Waals interactions within a host-guest complex. The electron-rich methylidene group offers a site for π-π stacking or cation-π interactions.

Future research could explore the use of this compound in forming:

Self-Assembled Polymers: The molecule could act as a monomer unit, forming one-dimensional chains or more complex networks through hydrogen bonding. youtube.com

Host-Guest Complexes: The piperazinone ring could serve as a host for small organic molecules or ions, with binding specificity dictated by a combination of hydrogen bonding, hydrophobic, and π-interactions.

Molecular Gels: Under specific conditions, the directional nature of the intermolecular forces could lead to the formation of fibrous networks that immobilize solvents, creating supramolecular gels.

A key research question would be how the interplay between the different non-covalent interaction sites governs the final supramolecular architecture.

Exploration as a Building Block in Complex Molecule Synthesis

The functional groups of this compound make it a versatile building block for the synthesis of more complex, non-pharmaceutical molecules. The development of new synthetic methods for carbon-substituted piperazines is a significant area of research. mdpi.com

The exocyclic methylene (B1212753) group is particularly reactive and could participate in a variety of chemical transformations:

Cycloaddition Reactions: It can act as a dienophile or a dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions to create spirocyclic systems.

Michael Additions: The conjugated system makes it susceptible to Michael additions, allowing for the introduction of a wide range of nucleophiles.

Hydrogenation: Selective reduction of the double bond would yield the corresponding 5-methyl-1-propylpiperazin-2-one, providing access to a related but structurally distinct scaffold.

Oxidative Cleavage: Ozonolysis or other oxidative methods could cleave the double bond to install a ketone, which can be further functionalized.

The amide and secondary amine in the ring also provide handles for further derivatization, such as N-alkylation or N-acylation, to build more elaborate structures. The synthesis of piperazines with diverse substituents on the carbon atoms remains a challenge but offers significant potential for creating novel molecular architectures. mdpi.com

Potential in Materials Science Applications

Beyond discrete molecules, this compound holds potential as a monomer or functional additive in materials science, particularly in polymer chemistry.

The methylidene group is a polymerizable moiety. It could undergo radical or transition-metal-catalyzed polymerization to produce polymers with piperazinone units pendant to the main chain. The properties of such polymers would be influenced by the polar piperazinone ring and the N-propyl group.

Table 1: Hypothetical Polymer Properties

| Property | Potential Influence of this compound Monomer |

|---|---|

| Glass Transition Temperature (Tg) | The rigid piperazinone ring could increase Tg, while the flexible propyl group might lower it. |

| Solubility | The polar amide group may impart solubility in polar organic solvents. |

| Adhesion | The hydrogen bonding capabilities of the piperazinone unit could promote adhesion to various substrates. |

| Thermal Stability | The heterocyclic ring might confer enhanced thermal stability compared to simple acrylate (B77674) polymers. |

Furthermore, the piperazinone units within the polymer could serve as sites for post-polymerization modification, allowing for the tuning of material properties. They could also act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks with interesting catalytic or electronic properties.

Advanced Analytical Techniques for In-Situ Monitoring

To effectively study the synthesis and reactions of this compound, advanced in-situ analytical techniques are indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediates, and byproducts without the need for sample isolation.

Table 2: Applicable In-Situ Analytical Techniques

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Process NMR Spectroscopy | Real-time structural information, reaction kinetics, and quantification of reactants, intermediates, and products. | Monitoring the consumption of the methylidene protons or changes in the chemical shifts of the ring protons during a reaction. |

| ReactIR (FT-IR Spectroscopy) | Tracking changes in functional groups (e.g., C=O, N-H, C=C). | Observing the disappearance of the C=C stretch and the appearance of new vibrational bands during addition reactions. |

| Online HPLC/UPLC-MS | Separation and identification of components in the reaction mixture by retention time and mass-to-charge ratio. nih.gov | Identifying short-lived intermediates and characterizing product distribution in complex reaction mixtures. nih.gov |

| Raman Spectroscopy | Complementary vibrational information to FT-IR, particularly for symmetric bonds. | Monitoring the symmetric stretch of the C=C bond, which may be weak in the IR spectrum. |

The use of these techniques can significantly accelerate reaction optimization and provide deep mechanistic insights. For instance, derivatization of the piperazine (B1678402) core, followed by HPLC-UV analysis, is a common strategy for quantification at low levels. researchgate.netjocpr.com

Challenges and Opportunities in the Academic Research of Substituted Piperazinone Systems

The study of substituted piperazinone systems, including this compound, presents both significant challenges and exciting opportunities for academic research.

Challenges:

Synthesis: The synthesis of carbon-substituted piperazines can be lengthy and challenging. beilstein-journals.orgnih.gov Achieving regioselectivity and stereocontrol, especially at the C5 position, requires the development of novel synthetic methodologies. mdpi.com The synthesis of monosubstituted piperazines often struggles with low yields due to the formation of disubstituted byproducts. nih.gov

Reactivity: The multiple functional groups in a molecule like this compound can lead to complex reactivity and competing reaction pathways, complicating the synthesis of specific target molecules.

Characterization: The potential for complex isomeric mixtures and dynamic conformational equilibria can make structural characterization challenging, requiring a combination of advanced analytical techniques.

Opportunities:

New Synthetic Methods: The difficulties in synthesis create a demand for new, efficient, and selective methods for the functionalization of the piperazinone core. nsf.govorganic-chemistry.org This includes developing novel C-H functionalization strategies and catalytic cycles. mdpi.combeilstein-journals.org

Scaffold for Diversity: The piperazinone core is a proven scaffold for generating molecular diversity. jocpr.com Exploring substitutions beyond those traditionally used in medicinal chemistry can lead to new classes of molecules with unique properties.

Fundamental Chemistry: The study of these systems can provide fundamental insights into reaction mechanisms, stereoelectronics, and non-covalent interactions in heterocyclic chemistry.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 5-Methylidene-1-propylpiperazin-2-one, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Step 1 : Alkylation of piperazinone precursors using propyl halides under reflux in aprotic solvents (e.g., DMF) .

- Step 2 : Methylidenation via Wittig or Horner-Wadsworth-Emmons reactions, requiring controlled anhydrous conditions.

- Optimization : Use catalytic bases (e.g., K₂CO₃) and monitor reaction progress via TLC. Temperature gradients (60–80°C) improve yield while minimizing side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Prioritize:

- ¹H/¹³C NMR : Identify methylidene protons (δ 5.2–5.8 ppm) and piperazinone carbonyl signals (δ 165–170 ppm).

- IR Spectroscopy : Confirm C=O stretches (1640–1680 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with crystallographic data (e.g., SHELXL-refined structures) for validation .

Q. What safety protocols are essential for handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers select chromatographic techniques for purification?

- Answer :

- Normal-Phase Chromatography : Ideal for polar intermediates; use silica gel with hexane/ethyl acetate gradients.

- Reverse-Phase HPLC : Resolve final product impurities using C18 columns and acetonitrile/water mobile phases. Adjust pH to 6.5–7.0 for stability .

Advanced Questions

Q. How can SHELXL refinement resolve electron density ambiguities in crystallographic studies of this compound?

- Answer :

- Twin Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals.

- Disorder Modeling : Use PART/SUMP restraints for flexible propyl/methylidene groups.

- Validation : Cross-check R₁ values (<5%) and residual density maps (±0.3 eÅ⁻³) .

Q. What strategies address contradictory bioactivity data across assay systems?

- Answer :

- Assay Replication : Validate results in ≥3 independent assays (e.g., enzyme inhibition vs. cell-based cytotoxicity).

- Structural Correlation : Map bioactivity trends to conformational flexibility (via DFT calculations or MD simulations).

- Statistical Reconciliation : Apply Bland-Altman analysis to quantify systematic biases .

Q. How can molecular docking studies elucidate interactions with protein targets?

- Answer :

- Preparation : Optimize ligand geometry using Gaussian09 (B3LYP/6-31G*).

- Docking Software : Use AutoDock Vina with flexible active-site residues.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Reference crystallographic poses from similar piperazinone derivatives .

Q. What statistical methods reconcile computational vs. experimental bioactivity discrepancies?

- Answer :

- Multivariate Regression : Identify outliers using PCA or PLS-DA.

- Cross-Validation : Apply k-fold validation (k=5) to assess model robustness.

- Error Analysis : Quantify RMSD between predicted and observed activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.